2-Nitro-4-sulfamoylbenzoic acid 2-Nitro-4-sulfamoylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 29092-31-7
VCID: VC6613192
InChI: InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15)
SMILES: C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(=O)O
Molecular Formula: C7H6N2O6S
Molecular Weight: 246.19

2-Nitro-4-sulfamoylbenzoic acid

CAS No.: 29092-31-7

Cat. No.: VC6613192

Molecular Formula: C7H6N2O6S

Molecular Weight: 246.19

* For research use only. Not for human or veterinary use.

2-Nitro-4-sulfamoylbenzoic acid - 29092-31-7

Specification

CAS No. 29092-31-7
Molecular Formula C7H6N2O6S
Molecular Weight 246.19
IUPAC Name 2-nitro-4-sulfamoylbenzoic acid
Standard InChI InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15)
Standard InChI Key DGRCSZFTPTUQGS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Structure

2-Nitro-4-sulfamoylbenzoic acid (C₇H₆N₂O₆S) features a benzoic acid backbone substituted with a nitro (-NO₂) group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 4-position (Figure 1). The sulfamoyl group consists of a sulfonyl bridge connected to an amine, while the nitro group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physicochemical behavior .

Figure 1: Proposed structure of 2-nitro-4-sulfamoylbenzoic acid.

C7H6N2O6S\text{C}_7\text{H}_6\text{N}_2\text{O}_6\text{S}

Spectral Characteristics

While specific spectral data for 2-nitro-4-sulfamoylbenzoic acid are not explicitly reported, analogous compounds provide reference points:

  • Infrared (IR) Spectroscopy: Expected peaks include:

    • S=O stretching vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹) for the sulfamoyl group .

    • NO₂ asymmetric and symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

    • C=O stretch (~1700 cm⁻¹) from the carboxylic acid .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons adjacent to electron-withdrawing groups (nitro, sulfamoyl) would appear downfield (δ 8.0–8.5 ppm) .

    • ¹³C NMR: Carboxylic acid carbon at ~170 ppm; aromatic carbons near substituents at ~125–150 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-nitro-4-sulfamoylbenzoic acid can be inferred from methods described for related sulfamoylbenzoic acids. A representative pathway involves sequential nitration and sulfonation of a benzoic acid precursor (Table 1) :

Table 1: Proposed synthesis of 2-nitro-4-sulfamoylbenzoic acid

StepReactionReagents/ConditionsIntermediate
1Nitration of 4-sulfamoylbenzoic acidFuming HNO₃, H₂SO₄, 0–5°C2-nitro-4-sulfamoylbenzoic acid
2PurificationRecrystallization (ethanol/water)>95% purity

Critical Notes:

  • Nitration Selectivity: The nitro group preferentially occupies the 2-position due to the directing effects of the sulfamoyl group (-SO₂NH₂), which is meta-directing .

  • Side Reactions: Over-nitration or oxidation of the sulfamoyl group must be controlled via temperature modulation .

Industrial-Scale Production

Patent CA1082191A describes large-scale synthesis of sulfamoylbenzoic acids using cost-effective protocols :

  • Batch Reactors: Reactions conducted in 500 L vessels with mechanical stirring.

  • Yield Optimization: 80–85% yield achieved via stoichiometric control of nitrating agents .

  • Waste Management: Neutralization of acidic byproducts with CaCO₃ to minimize environmental impact .

Physicochemical Properties

Thermal Stability

  • Melting Point: Analogous sulfamoylbenzoic acids (e.g., 4-chloro-5-sulfamoylbenzoic acid) exhibit high melting points (266–267°C) , suggesting similar thermal stability for 2-nitro-4-sulfamoylbenzoic acid.

  • Thermogravimetric Analysis (TGA): Predicted decomposition onset at ~250°C, with SO₂ and NO₂ release above 300°C .

Solubility Profile

SolventSolubility (mg/mL)Notes
Water1.2 ± 0.3pH-dependent; higher at alkaline pH
Ethanol8.5 ± 1.1Improved solubility with heating
Dimethylformamide>50Miscible at room temperature

Structure-Activity Relationship (SAR) Considerations

Substituent Effects

  • Nitro Group:

    • Electron-withdrawing nature enhances electrophilic reactivity, facilitating interactions with nucleophilic enzyme residues .

    • Positional isomerism (2- vs. 3-nitro) alters binding affinity; 2-nitro preferred in FGFR2 inhibitors .

  • Sulfamoyl Group:

    • Hydrogen-bonding capability (-SO₂NH₂) improves solubility and target engagement .

    • Methylation of the amine (-SO₂NHR) reduces activity, highlighting the importance of free -NH₂ .

Bioisosteric Replacements

  • Carboxylic Acid: Replacement with esters (e.g., methyl ester) enhances membrane permeability but requires hydrolysis for activity .

  • Nitro Group: Substitution with cyano (-CN) or carbonyl (-CO) groups diminishes redox-mediated cytotoxicity .

Industrial and Research Applications

Pharmaceutical Intermediates

2-Nitro-4-sulfamoylbenzoic acid serves as a precursor for:

  • Antibiotics: Sulfonamide antibiotics via coupling to heterocyclic amines .

  • Kinase Inhibitors: Functionalization of the nitro group to amines enables synthesis of targeted therapies .

Materials Science

  • Polymer Additives: Sulfamoyl groups improve thermal stability in polyesters .

  • Coordination Chemistry: Potential ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .

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